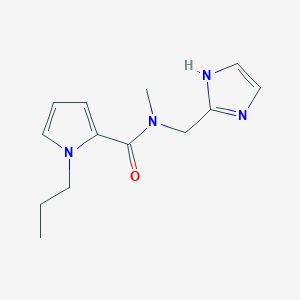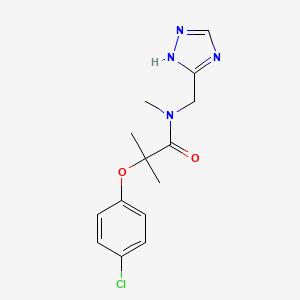
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, also known as PJ34, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention due to its ability to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and cell death pathways.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is primarily attributed to its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in DNA repair and cell death pathways. Inhibition of PARP activity by this compound results in the accumulation of DNA damage and cell death in cancer cells. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are key contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of PARP activity, reduction of oxidative stress and inflammation, and protection of pancreatic beta cells from damage. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit PARP activity, which makes it a valuable tool for studying DNA repair and cell death pathways. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, including:
1. Development of more potent and selective PARP inhibitors based on the structure of this compound.
2. Investigation of the potential applications of this compound in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Exploration of the potential synergistic effects of this compound with other drugs in cancer therapy.
4. Investigation of the long-term safety and toxicity of this compound in animal models and clinical trials.
Conclusion
This compound is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its ability to selectively inhibit PARP activity makes it a valuable tool for studying DNA repair and cell death pathways. However, further research is needed to fully understand its mechanisms of action and potential applications in different diseases.
Méthodes De Synthèse
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-propyl-2-pyrrolidinone with N-methylimidazole, followed by the addition of 2-chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been extensively studied for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In diabetes, this compound has been shown to protect pancreatic beta cells from oxidative stress-induced damage. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-8-17-9-4-5-11(17)13(18)16(2)10-12-14-6-7-15-12/h4-7,9H,3,8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUAMGFOYQTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


